BRD5018

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C33H38N4O4 |

|---|---|

Molecular Weight |

554.7 g/mol |

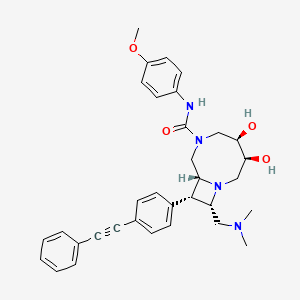

IUPAC Name |

(3S,4R,8R,9S,10S)-10-[(dimethylamino)methyl]-3,4-dihydroxy-N-(4-methoxyphenyl)-9-[4-(2-phenylethynyl)phenyl]-1,6-diazabicyclo[6.2.0]decane-6-carboxamide |

InChI |

InChI=1S/C33H38N4O4/c1-35(2)19-28-32(25-13-11-24(12-14-25)10-9-23-7-5-4-6-8-23)29-20-36(21-30(38)31(39)22-37(28)29)33(40)34-26-15-17-27(41-3)18-16-26/h4-8,11-18,28-32,38-39H,19-22H2,1-3H3,(H,34,40)/t28-,29+,30-,31+,32+/m1/s1 |

InChI Key |

GMFUBIXUEFNREY-OXFURMMHSA-N |

Isomeric SMILES |

CN(C)C[C@@H]1[C@@H]([C@H]2N1C[C@@H]([C@@H](CN(C2)C(=O)NC3=CC=C(C=C3)OC)O)O)C4=CC=C(C=C4)C#CC5=CC=CC=C5 |

Canonical SMILES |

CN(C)CC1C(C2N1CC(C(CN(C2)C(=O)NC3=CC=C(C=C3)OC)O)O)C4=CC=C(C=C4)C#CC5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

BRD5018: A Novel Phenylalanyl-tRNA Synthetase Inhibitor as a Multi-Stage Antimalarial Candidate

An In-depth Technical Guide on the Mechanism of Action, Preclinical Efficacy, and Experimental Evaluation of BRD5018 against Plasmodium falciparum

Executive Summary

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarial agents with unique mechanisms of action. This compound is a promising drug candidate from a series of bicyclic azetidines that demonstrates potent activity against multiple life-cycle stages of the malaria parasite.[1][2] This technical guide provides a comprehensive overview of the mechanism of action, quantitative efficacy, and detailed experimental protocols for the evaluation of this compound. The core mechanism of this compound is the selective inhibition of the P. falciparum cytosolic phenylalanyl-tRNA synthetase (PfcPheRS), a crucial enzyme in parasite protein synthesis.[1][2] This targeted action leads to the cessation of protein production, resulting in parasite death. Preclinical studies have demonstrated the high potency of this compound against asexual blood stages, as well as its activity against liver and transmission stages of the parasite, highlighting its potential as a multi-stage antimalarial therapeutic.

Core Mechanism of Action: Inhibition of Phenylalanyl-tRNA Synthetase

This compound exerts its antimalarial effect by specifically targeting and inhibiting the cytosolic phenylalanyl-tRNA synthetase (PfcPheRS) of Plasmodium falciparum.[1][2] This enzyme is essential for the first step of protein synthesis, catalyzing the attachment of the amino acid phenylalanine to its cognate transfer RNA (tRNAPhe). By competitively inhibiting the binding of phenylalanine to the active site of PfcPheRS, this compound effectively blocks the formation of phenylalanyl-tRNAPhe.[1] This leads to a depletion of the pool of charged tRNAPhe available for the ribosome, thereby stalling protein synthesis and ultimately leading to parasite death. The selectivity of this compound for the parasite enzyme over the human ortholog is a key feature, promising a favorable safety profile.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

Table 1: In Vitro Enzymatic Inhibition

| Enzyme Target | Compound | IC50 (µM) | Reference |

| P. falciparum cPheRS | This compound | 0.09 | |

| P. vivax PheRS | This compound | 0.09 | |

| Human cPheRS | This compound | >50 |

Table 2: In Vitro and In Vivo Efficacy

| Assay | Parasite/Model | Compound | Parameter | Value | Reference |

| Asexual Blood Stage Growth | P. falciparum | This compound | EC50 (nM) | 15 | [1] |

| In Vivo Efficacy | P. falciparum-infected SCID mice | This compound | ED99 (mg/kg) | 30 (single oral dose) |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Phenylalanyl-tRNA Synthetase (PheRS) Aminoacylation Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PfcPheRS, which is the charging of tRNAPhe with phenylalanine.

Materials:

-

Recombinant P. falciparum cytosolic Phenylalanyl-tRNA Synthetase (PfcPheRS)

-

In vitro transcribed P. falciparum tRNAPhe

-

[3H]-L-Phenylalanine

-

ATP

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 2 mM DTT, 0.1 mg/mL BSA

-

This compound or other test compounds

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, 100 nM PfcPheRS, 2 µM in vitro transcribed tRNAPhe, and 1 mM ATP.

-

Add varying concentrations of this compound (e.g., from 0.1 nM to 100 µM) to the reaction mixture. Include a DMSO control (no inhibitor).

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding 10 µM [3H]-L-Phenylalanine.

-

Incubate the reaction at 37°C for 20 minutes.

-

Stop the reaction by adding an equal volume of ice-cold 10% TCA.

-

Precipitate the macromolecules on ice for 30 minutes.

-

Collect the precipitate by vacuum filtration onto glass fiber filters.

-

Wash the filters three times with ice-cold 5% TCA, followed by one wash with 95% ethanol.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.

Asexual Blood Stage Growth Inhibition Assay (SYBR Green Method)

This assay determines the potency of antimalarial compounds against the asexual blood stages of P. falciparum in an in vitro culture.

Materials:

-

P. falciparum culture (e.g., 3D7 strain), synchronized to the ring stage

-

Human red blood cells (RBCs)

-

Complete parasite culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

-

96-well black, clear-bottom microplates

-

This compound or other test compounds

-

SYBR Green I nucleic acid stain

-

Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

-

Fluorescence plate reader

Procedure:

-

Prepare a parasite culture with 0.5% parasitemia and 2% hematocrit in complete medium.

-

Dispense 180 µL of the parasite culture into each well of a 96-well plate.

-

Add 20 µL of serially diluted this compound to the wells. Include a drug-free control (DMSO) and a positive control (e.g., chloroquine).

-

Incubate the plates for 72 hours in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2) at 37°C.

-

After incubation, add 100 µL of lysis buffer containing SYBR Green I (final concentration 1X) to each well.

-

Incubate the plates in the dark at room temperature for 1 hour.

-

Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~530 nm.

-

Calculate the percentage of growth inhibition for each compound concentration relative to the drug-free control and determine the EC50 value.

In Vivo Efficacy Murine Model (4-Day Suppressive Test)

This assay evaluates the in vivo efficacy of an antimalarial compound in a mouse model of malaria.

Materials:

-

Female BALB/c mice (6-8 weeks old)

-

Plasmodium berghei ANKA strain

-

This compound or other test compounds formulated for oral administration

-

Vehicle control (e.g., 0.5% hydroxypropyl methylcellulose, 0.1% Tween 80)

-

Giemsa stain

-

Microscope

Procedure:

-

On day 0, infect mice intravenously with 1 x 105P. berghei-parasitized red blood cells.

-

Two hours post-infection, administer the first dose of this compound orally to the treatment group. The control group receives the vehicle.

-

Administer daily doses of the compound and vehicle for the next three consecutive days (days 1, 2, and 3).

-

On day 4, prepare thin blood smears from the tail blood of each mouse.

-

Stain the smears with Giemsa and determine the parasitemia by light microscopy (counting the number of infected RBCs per 1,000 total RBCs).

-

Calculate the percentage of parasite growth inhibition for the treated group compared to the vehicle control group.

-

Monitor the mice daily for survival.

Experimental Workflow and Signaling Pathway Visualization

Conclusion

This compound represents a significant advancement in the pursuit of novel antimalarial therapies. Its unique mechanism of action, targeting the essential P. falciparum cytosolic phenylalanyl-tRNA synthetase, provides a new avenue to combat drug-resistant malaria. The potent and selective activity of this compound, coupled with its efficacy across multiple parasite life cycle stages, underscores its potential as a next-generation antimalarial drug. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation and development of this compound and other compounds in this promising class.

References

The Discovery and Development of BRD5018: A Novel Antimalarial Agent Targeting Protein Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of BRD5018, a promising antimalarial candidate from the bicyclic azetidine (B1206935) class. This compound exhibits potent, multi-stage activity against Plasmodium parasites, including drug-resistant strains, positioning it as a potential tool for malaria treatment, prophylaxis, and transmission-blocking.

Introduction: The Imperative for Novel Antimalarials

The emergence and spread of drug-resistant Plasmodium falciparum strains pose a significant threat to global malaria control efforts. This has created an urgent need for new therapeutic agents with novel mechanisms of action.[1] this compound, discovered through a collaboration between the Broad Institute and Eisai, represents a significant advancement in this area.[1] It targets a crucial enzyme in the parasite's protein synthesis machinery, an essential pathway for its survival and proliferation.[1]

Mechanism of Action: Inhibition of Phenylalanyl-tRNA Synthetase

This compound's antimalarial activity stems from its highly specific inhibition of the Plasmodium falciparum cytosolic phenylalanyl-tRNA synthetase (PfcPheRS).[1] This enzyme is responsible for attaching the amino acid phenylalanine to its corresponding transfer RNA (tRNA), a critical step in protein synthesis. By inhibiting PfcPheRS, this compound effectively halts the production of essential proteins, leading to parasite death.[1] This mode of action is distinct from many currently used antimalarials, making it a valuable candidate against drug-resistant parasite strains.

The inhibition of PfcPheRS disrupts the parasite's ability to synthesize proteins required for its growth, development, and replication across different life cycle stages. This includes the asexual blood stages responsible for clinical malaria, the liver stage where the parasite initially multiplies, and the transmission stages (gametocytes) that mediate the spread of the disease to mosquitoes.[1]

Below is a diagram illustrating the signaling pathway affected by this compound.

Quantitative Data Summary

This compound and its analogs, such as BRD3914, have demonstrated potent activity against Plasmodium falciparum in vitro. The following tables summarize the available quantitative data on the in vitro activity and preclinical pharmacokinetic properties of these bicyclic azetidines.

Table 1: In Vitro Activity of Bicyclic Azetidines against Plasmodium falciparum

| Compound | Parasite Strain | IC50 / EC50 (nM) | Reference |

| BRD3914 | Dd2 (drug-resistant) | 15 | [2][3] |

Note: Specific IC50 data for this compound against a panel of drug-resistant strains were not publicly available at the time of this report. The data for the closely related analog BRD3914 is presented as a representative of the compound class.

Table 2: Preclinical Pharmacokinetic Profile of this compound

| Species | Bioavailability (%) | Half-life (t1/2) | Key Findings |

| Mouse | 46 | Long | Favorable oral bioavailability and a long half-life support infrequent dosing. |

| Rat | 19 | Long | |

| Dog | 75 | Long |

In Vivo Efficacy

Preclinical studies in mouse models of malaria have demonstrated the significant in vivo efficacy of the bicyclic azetidine class. A related compound, BRD3914, was shown to provide a cure in P. falciparum-infected mice after four oral doses.[2][3] While specific ED50 and ED90 values for this compound were not found in the public domain, the consistent reports of its potent in vivo activity and potential for a single-dose cure underscore its promise as a clinical candidate.[1]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the development of this compound and related compounds.

Phenylalanyl-tRNA Synthetase (PheRS) Inhibition Assay

This biochemical assay is crucial for determining the direct inhibitory effect of compounds on the target enzyme.

Objective: To measure the IC50 of a test compound against P. falciparum cytosolic PheRS.

Principle: The assay measures the aminoacylation of tRNA with radiolabeled phenylalanine in the presence of the enzyme and ATP. The amount of radiolabeled Phe-tRNA produced is quantified and compared between reactions with and without the inhibitor.

Materials:

-

Recombinant P. falciparum cytosolic PheRS (PfcPheRS)

-

E. coli total tRNA

-

[³H]-Phenylalanine

-

ATP

-

Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)

-

Test compound (e.g., this compound) dissolved in DMSO

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing reaction buffer, ATP, [³H]-Phenylalanine, and tRNA.

-

Add varying concentrations of the test compound to the reaction mixture. Include a no-inhibitor control (DMSO only).

-

Initiate the reaction by adding PfcPheRS.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.

-

Stop the reaction by precipitating the tRNA with cold TCA.

-

Filter the precipitate and wash with cold TCA to remove unincorporated [³H]-Phenylalanine.

-

Quantify the radioactivity of the precipitate using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

In Vitro Plasmodium falciparum Growth Inhibition Assay

This cell-based assay determines the potency of a compound against the asexual blood stages of the parasite.

Objective: To determine the EC50 of a test compound against different strains of P. falciparum.

Principle: Parasite growth is measured in the presence of serial dilutions of the test compound. The extent of parasite proliferation is typically assessed by measuring the incorporation of a radiolabeled nucleic acid precursor (e.g., [³H]-hypoxanthine) or by using a fluorescent DNA-intercalating dye (e.g., SYBR Green I).

Materials:

-

Culture-adapted P. falciparum strains (e.g., 3D7, Dd2)

-

Human red blood cells (O+)

-

Complete culture medium (RPMI 1640 supplemented with serum or Albumax, hypoxanthine (B114508), and gentamicin)

-

Test compound (e.g., this compound)

-

96-well microplates

-

[³H]-hypoxanthine or SYBR Green I lysis buffer

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in complete culture medium in a 96-well plate.

-

Add a synchronized culture of P. falciparum-infected red blood cells (typically at the ring stage) to each well.

-

Incubate the plates for 48-72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

-

For the hypoxanthine incorporation assay, add [³H]-hypoxanthine to each well for the final 24 hours of incubation.

-

Harvest the cells and measure the incorporated radioactivity using a scintillation counter.

-

For the SYBR Green I assay, lyse the cells and add SYBR Green I dye. Measure the fluorescence intensity.

-

Calculate the percentage of parasite growth inhibition for each compound concentration relative to the drug-free control.

-

Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

In Vivo Efficacy in a Mouse Model of Malaria

This animal model study evaluates the therapeutic efficacy of a compound in a living organism.

Objective: To determine the effective dose (ED50 and ED90) of a test compound in a mouse model of malaria.

Principle: Mice are infected with a lethal strain of rodent malaria parasite (e.g., Plasmodium berghei) or a human malaria parasite in a humanized mouse model. The infected mice are then treated with the test compound, and the reduction in parasitemia is monitored over time.

Materials:

-

Mice (e.g., Swiss Webster or humanized NOD-scid IL2Rγnull mice)

-

Plasmodium berghei or Plasmodium falciparum parasites

-

Test compound (e.g., this compound) formulated for oral or parenteral administration

-

Giemsa stain and microscope

Procedure:

-

Infect mice with a standardized inoculum of parasites.

-

Initiate treatment with the test compound at various dose levels for a defined period (e.g., 4 days).

-

Monitor parasitemia daily by examining Giemsa-stained blood smears.

-

Calculate the percentage of parasite suppression for each dose group compared to the vehicle-treated control group.

-

Determine the ED50 and ED90 values (the doses that cause 50% and 90% reduction in parasitemia, respectively) by plotting the percentage of suppression against the dose.

Preclinical Development Workflow

The discovery and development of a novel antimalarial agent like this compound follows a structured preclinical pipeline. The workflow aims to identify potent and safe candidates for clinical evaluation.

Conclusion

This compound represents a promising new class of antimalarial agents with a novel mechanism of action. Its potent, multi-stage activity and favorable preclinical profile highlight its potential to contribute significantly to the fight against malaria, particularly in the context of rising drug resistance. Further clinical development will be crucial to fully assess its safety and efficacy in humans.

References

BRD5018: A Technical Guide for Malaria Prophylaxis Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD5018 is a novel antimalarial candidate with a unique mechanism of action, demonstrating significant potential for malaria prophylaxis and treatment. Developed through a collaboration between the Broad Institute and Eisai, Inc., this bicyclic azetidine (B1206935) compound targets the Plasmodium falciparum cytosolic phenylalanyl-tRNA synthetase (Pf-cPheRS), an essential enzyme for parasite protein synthesis. Preclinical studies have shown its efficacy against all three stages of the parasite's life cycle: blood, liver, and transmission stages. Notably, this compound has demonstrated the potential for a single-dose cure in murine models of malaria. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols to facilitate further research and development.

Mechanism of Action

This compound exerts its antimalarial activity by inhibiting the Plasmodium falciparum cytosolic phenylalanyl-tRNA synthetase (Pf-cPheRS).[1] This enzyme is critical for the first step of protein synthesis, where it catalyzes the attachment of the amino acid phenylalanine to its corresponding transfer RNA (tRNA). By blocking this process, this compound effectively halts protein production within the parasite, leading to its death. Importantly, this compound exhibits high selectivity for the parasite's enzyme over the human ortholog, suggesting a favorable safety profile.[1]

Figure 1: Mechanism of Action of this compound.

Quantitative Efficacy Data

In Vitro Activity

This compound has demonstrated potent inhibitory activity against the phenylalanyl-tRNA synthetase of both Plasmodium vivax and Plasmodium falciparum.

| Target Enzyme | IC50 (µM) |

| P. vivax PheRS | 0.09 |

| P. falciparum cPheRS | Similar to P. vivax |

| Dog cPheRS | No significant inhibition |

| Human cPheRS | Weak inhibition |

Table 1: In vitro inhibitory activity of this compound against phenylalanyl-tRNA synthetase from various species. Data sourced from[1].

In Vivo Efficacy

Studies in a SCID mouse model infected with P. falciparum have shown potent antimalarial activity of this compound. A single oral dose resulted in a greater than 99.8% reduction in parasitemia at day 7 for all doses at and above 30 mg/kg.[1]

| Compound | ED90 (mg/kg) | Dosing Regimen |

| This compound | 3-10 | Single oral dose |

| Chloroquine | 4.3 | 4-day dosing |

| Mefloquine | 7.7 | 4-day dosing |

Table 2: In vivo efficacy of this compound compared to standard antimalarials in a mouse model. Data sourced from[1].

Experimental Protocols

Synthesis of this compound

A crystallization-based synthetic route for this compound has been developed, which avoids the need for chromatographic separations.[2] This multi-step synthesis involves the assembly of a complex bicyclic azetidine scaffold.

Figure 2: Key stages in the synthesis of this compound.

A detailed, step-by-step protocol can be found in the work by Mitasev et al. (2022) in Organic Process Research & Development.[2] The key transformations include a diastereoselective glycine ester Claisen rearrangement, diastereomeric salt resolution, and a diastereoselective iodo-lactonization to establish the initial stereocenters.[2] This is followed by a tandem aziridine ring-opening/azetidine ring-closure to form the core azetidine scaffold. The eight-membered diazocene ring is constructed via a sequence of reductive amination, periodate cleavage, and a Staudinger-aza-Wittig reaction.[2] An early-stage Sonogashira coupling is employed to install the diaryl acetylene moiety.[2]

Phenylalanyl-tRNA Synthetase (PheRS) Inhibition Assay

This protocol is adapted from general PheRS inhibition assay methodologies.

Materials:

-

Purified recombinant P. falciparum cPheRS

-

This compound

-

L-phenylalanine

-

ATP

-

tRNA specific for phenylalanine (tRNAPhe)

-

Assay buffer (e.g., Tris-HCl, MgCl2, KCl)

-

Malachite green reagent for phosphate (B84403) detection

Procedure:

-

Prepare a reaction mixture containing assay buffer, ATP, L-phenylalanine, and tRNAPhe.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding the purified Pf-cPheRS enzyme.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).

-

Stop the reaction after a defined time period.

-

Measure the amount of pyrophosphate (PPi) produced, a byproduct of the aminoacylation reaction, using a malachite green-based colorimetric assay.

-

Calculate the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the this compound concentration.

In Vivo Malaria Prophylaxis Study in a Mouse Model

This protocol is a generalized procedure for evaluating the prophylactic efficacy of antimalarial compounds.

Materials:

-

Plasmodium berghei or humanized mice with P. falciparum sporozoites

-

This compound formulated for oral administration

-

Control vehicle

-

Female BALB/c or other suitable mouse strain

Procedure:

-

Administer this compound orally to a group of mice at various doses. A control group should receive the vehicle only.

-

After a specified period (e.g., 24 hours), infect the mice with Plasmodium sporozoites via intravenous injection or mosquito bite.

-

Starting from day 3 post-infection, monitor the development of blood-stage parasitemia by examining Giemsa-stained thin blood smears daily.

-

Continue monitoring for a predefined period (e.g., 14-28 days).

-

The primary endpoint is the absence of detectable blood-stage parasites. The protective efficacy can be calculated based on the number of protected mice in the treatment groups compared to the control group.

Figure 3: General workflow for an in vivo malaria prophylaxis study.

Safety and Pharmacokinetics

Preclinical studies in mice, rats, and dogs have indicated that the primary safety findings related to this compound are monitorable and reversible gastrointestinal toxicities.[1] No severe systemic toxicities were identified.[1] Pharmacokinetic profiling in these animal models revealed low plasma clearance, a moderate to high volume of distribution, and a long half-life ranging from 11 to 75 hours.[1] The oral bioavailability was found to be 46% in mice, 19% in rats, and 75% in dogs.[1]

Conclusion

This compound represents a promising new class of antimalarial agents with a novel mechanism of action that is effective against multiple stages of the malaria parasite life cycle. Its potent in vitro and in vivo activity, coupled with a favorable preclinical safety and pharmacokinetic profile, strongly supports its continued development as a potential single-dose prophylactic and therapeutic agent for malaria. The detailed information provided in this guide is intended to empower researchers to further investigate and build upon the existing knowledge of this compelling drug candidate.

References

Structural Activity Relationship of BRD5018 and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of the novel antimalarial agent BRD5018 and its analogs. This compound, a bicyclic azetidine (B1206935), demonstrates potent activity against multiple life stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The primary mechanism of action for this class of compounds is the inhibition of the parasite's cytosolic phenylalanyl-tRNA synthetase (PfcPheRS), an essential enzyme for protein synthesis. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Quantitative Structure-Activity Relationship (SAR)

The development of this compound and its analogs has been guided by systematic modifications to the core bicyclic azetidine scaffold. The following tables summarize the in vitro antiplasmodial activity and cytotoxicity of key analogs, highlighting the impact of structural changes on potency and selectivity.

Table 1: In Vitro Antiplasmodial Activity of this compound Analogs against P. falciparum

| Compound ID | Modifications from Parent Scaffold | P. falciparum (Dd2 strain) EC50 (nM) | Reference |

| BRD3444 | Parent compound with multiple stereoisomers | Two of eight stereoisomers active | [1] |

| (2S,3R,4R)-BRD3444 | Active stereoisomer | Potent activity | [1] |

| (2R,3R,4R)-BRD3444 | Active stereoisomer | Potent activity | [1] |

| BRD3914 | Lacks substitution at the C2 position | 13 | [1] |

| BRD1565 | Chemical manipulation at the C4 position | 627 | [2] |

| Analog 3 | Undisclosed modification | ~10 | [2] |

| Analog 4 | Undisclosed modification | ~20 | [2] |

| Analog 5 | Undisclosed modification | ~30 | [2] |

| Analog 6 | Undisclosed modification | ~50 | [2] |

| Analog 7 | Undisclosed modification | ~100 | [2] |

| Analog 8 | Undisclosed modification | ~200 | [2] |

| Analog 9 | Undisclosed modification | ~300 | [2] |

| Analog 10 | Undisclosed modification | ~500 | [2] |

| Analog 11 | Undisclosed modification | ~1000 | [2] |

| Analog 12 | Undisclosed modification | >1000 | [2] |

Table 2: Cytotoxicity of BRD3914 against Human Cell Lines

| Cell Line | Cell Type | CC50 (µM) | Reference |

| A549 | Human lung carcinoma | 38 | [1] |

| HEK293 | Human embryonic kidney | >50 | [1] |

| HepG2 | Human liver carcinoma | >50 | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Plasmodium falciparum Asexual Blood Stage Growth Inhibition Assay (SYBR Green I-based)

This assay is used to determine the 50% effective concentration (EC50) of compounds against the asexual blood stages of P. falciparum.

Materials:

-

P. falciparum culture (e.g., Dd2 strain)

-

Human red blood cells (O+)

-

Complete parasite medium (RPMI 1640 supplemented with HEPES, hypoxanthine, gentamicin, and Albumax II)

-

Test compounds dissolved in DMSO

-

SYBR Green I nucleic acid stain

-

Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader

Procedure:

-

Synchronize P. falciparum cultures to the ring stage.

-

Prepare serial dilutions of the test compounds in complete parasite medium in the 96-well plates.

-

Add parasitized red blood cells (1% parasitemia, 2% hematocrit) to each well.

-

Incubate the plates for 72 hours at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).

-

After incubation, add SYBR Green I in lysis buffer to each well.

-

Incubate in the dark at room temperature for 1 hour.

-

Measure fluorescence using a plate reader with excitation at 485 nm and emission at 530 nm.

-

Calculate EC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.[3][4][5][6]

Phenylalanyl-tRNA Synthetase (PheRS) Inhibition Assay (Malachite Green-based)

This biochemical assay measures the inhibition of PfcPheRS activity by monitoring the release of pyrophosphate (PPi), a product of the aminoacylation reaction.

Materials:

-

Recombinant P. falciparum cytosolic PheRS (PfcPheRS)

-

L-phenylalanine

-

ATP

-

tRNAPhe

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 20 mM KCl, 10 mM MgCl2, 1 mM DTT)

-

Malachite Green reagent

-

Test compounds dissolved in DMSO

-

384-well microplates

-

Spectrophotometer

Procedure:

-

Add the test compounds at various concentrations to the wells of a microplate.

-

Add PfcPheRS to the wells and incubate briefly.

-

Initiate the reaction by adding a mixture of L-phenylalanine, ATP, and tRNAPhe.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction and detect the amount of PPi produced by adding the Malachite Green reagent.

-

Measure the absorbance at approximately 620-640 nm.

-

Determine the IC50 values by plotting the percentage of inhibition against the compound concentration.[7][8][9][10]

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the structural activity relationship of this compound and its analogs.

Caption: Mechanism of action of this compound and its analogs.

Caption: Drug discovery workflow for this compound analogs.

Caption: Key structural determinants for antimalarial activity.

References

- 1. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bicyclic azetidines cure infection with the diarrheal pathogen Cryptosporidium in mice by inhibiting parasite phenylalanyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iddo.org [iddo.org]

- 4. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. eubopen.org [eubopen.org]

- 8. interchim.fr [interchim.fr]

- 9. Comparative analysis and validation of the malachite green assay for the high throughput biochemical characterization of terpene synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biogot.com [biogot.com]

The Novelty of BRD5018's Antimalarial Target: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum strains represent a significant threat to global malaria control efforts. This necessitates the discovery and development of new antimalarial agents with novel mechanisms of action. This technical guide provides an in-depth analysis of BRD5018, a promising antimalarial candidate that targets a novel enzyme in the parasite, the cytosolic phenylalanyl-tRNA synthetase (PfcPheRS).

Executive Summary

This compound is a bicyclic azetidine (B1206935) compound that exhibits potent antimalarial activity against multiple life-cycle stages of the Plasmodium parasite, including the blood, liver, and transmission stages.[1] Its novelty lies in its mechanism of action: the selective inhibition of the parasite's cytosolic phenylalanyl-tRNA synthetase (PfcPheRS), an enzyme essential for protein synthesis.[1][2] This mode of action is distinct from existing antimalarial drugs, making this compound a valuable candidate for combating drug-resistant malaria. Preclinical studies have demonstrated its potential for a single-dose cure in mouse models of malaria.[2]

The Novel Target: Plasmodium falciparum Phenylalanyl-tRNA Synthetase (PfcPheRS)

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the attachment of amino acids to their cognate tRNAs, a critical step in protein synthesis.[2] While aaRSs are conserved across species, sufficient structural differences between the parasite and human enzymes allow for the development of selective inhibitors. The P. falciparum genome encodes for three distinct phenylalanyl-tRNA synthetases located in the cytoplasm, apicoplast, and mitochondrion.[3] this compound specifically targets the cytosolic form, PfcPheRS.[2] The validation of PfcPheRS as a druggable target opens a new avenue for antimalarial drug discovery.[1]

Quantitative Data

The following tables summarize the available quantitative data for this compound and its close analog, BRD7929 (also known as BRD1389), which shares the same bicyclic azetidine core and mechanism of action.

| Compound | Parameter | Strain/Enzyme | Value | Reference |

| This compound | In vivo Efficacy (ED90) | P. falciparum (SCID mouse model) | 3 - 10 mg/kg (single oral dose) | [4] |

| This compound | Enzyme Inhibition (IC50) | P. vivax cPheRS | 0.09 µM | [4] |

| BRD7929 | In vitro Efficacy (EC50) | P. falciparum (Dd2 strain) | 5 nM | [5] |

| BRD7929 | In vitro Efficacy (EC50) | P. falciparum (3D7 strain) | 9 nM | [5] |

| BRD1389 | Enzyme Inhibition (IC50) | P. falciparum cFRS | 13 nM | [2] |

| BRD1389 | Enzyme Inhibition (IC50) | P. vivax cFRS | 12 nM | [2] |

| BRD1389 | Enzyme Inhibition (IC50) | Human cFRS | >10,000 nM | [2] |

| BRD1389 | Selectivity Index (Human/Pf) | cFRS | >769 | [2] |

Note: Data for BRD7929/BRD1389 is included due to its close structural and functional relationship to this compound and the limited publicly available data for this compound itself.

Mechanism of Action

This compound and its analogs act as competitive inhibitors of L-phenylalanine, one of the substrates for PfcPheRS.[2] The binding of the inhibitor to the active site of the enzyme prevents the formation of phenylalanyl-adenylate, the first step in the aminoacylation reaction. This ultimately halts protein synthesis, leading to parasite death.[1][2] Structural studies of the related compound BRD1389 in complex with P. vivax cFRS have revealed that the inhibitor occupies both the L-Phe binding site and an adjacent auxiliary pocket, providing a basis for its high potency and selectivity.[2]

Signaling Pathway: Inhibition of Protein Synthesis by this compound

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the development and characterization of this compound and its analogs are provided below.

In Vitro Antimalarial Growth Inhibition Assay (SYBR Green I-based)

This assay is used to determine the 50% effective concentration (EC50) of a compound against P. falciparum asexual blood stages.

-

Parasite Culture: P. falciparum strains (e.g., 3D7, Dd2, K1) are maintained in continuous culture in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Compound Preparation: The test compound (e.g., this compound) is serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted in culture medium to achieve the desired final concentrations.

-

Assay Setup: Asynchronous or synchronized parasite cultures (typically at the ring stage) are diluted to a starting parasitemia of ~0.5-1% and a hematocrit of 2%. The parasite suspension is added to 96-well plates containing the pre-diluted compound.

-

Incubation: Plates are incubated for 72 hours under the same conditions as the parasite culture.

-

Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with parasitic DNA.

-

Fluorescence Reading: The fluorescence intensity is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

-

Data Analysis: The fluorescence readings are normalized to untreated controls, and the EC50 values are calculated by fitting the data to a dose-response curve using appropriate software.

In Vivo Efficacy Assessment (4-Day Suppressive Test in Murine Model)

This assay evaluates the in vivo antimalarial activity of a compound in a mouse model of malaria.

-

Animal Model: Immunocompromised mice (e.g., SCID) engrafted with human erythrocytes are typically used for P. falciparum studies.

-

Infection: Mice are infected intravenously or intraperitoneally with a known number of P. falciparum-infected human red blood cells.

-

Compound Administration: The test compound is formulated in a suitable vehicle and administered orally or via another relevant route once daily for four consecutive days, starting on the day of infection.

-

Parasitemia Monitoring: Thin blood smears are prepared from tail blood on day 4 post-infection. The smears are stained with Giemsa, and the percentage of infected red blood cells (parasitemia) is determined by microscopy.

-

Data Analysis: The average parasitemia of the treated group is compared to that of the vehicle-treated control group. The 50% and 90% effective doses (ED50 and ED90) are calculated from the dose-response data.

Phenylalanyl-tRNA Synthetase (PheRS) Inhibition Assay (Malachite Green-based)

This biochemical assay measures the inhibition of the aminoacylation activity of PheRS.

-

Reagents: Purified recombinant P. falciparum and human PheRS, L-phenylalanine, ATP, cognate tRNA(Phe), and a malachite green reagent.

-

Reaction Setup: The assay is performed in a 96-well plate. The test compound is serially diluted and pre-incubated with the PheRS enzyme.

-

Reaction Initiation: The aminoacylation reaction is initiated by the addition of a substrate mixture containing L-phenylalanine, ATP, and tRNA(Phe). The reaction produces pyrophosphate (PPi).

-

Pyrophosphate Conversion: Inorganic pyrophosphatase is included in the reaction to convert the PPi to two molecules of inorganic phosphate (B84403) (Pi).

-

Colorimetric Detection: The reaction is stopped, and the malachite green reagent is added. This reagent forms a colored complex with the free phosphate.

-

Absorbance Measurement: The absorbance is measured at ~620-640 nm using a microplate reader.

-

Data Analysis: The absorbance is proportional to the amount of Pi produced and thus to the enzyme activity. The 50% inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Experimental Workflow: From Target Identification to Preclinical Candidate

Caption: A generalized experimental workflow for antimalarial drug discovery.

Resistance and Selectivity

A key advantage of targeting a novel enzyme is the potential to circumvent existing resistance mechanisms. Studies with bicyclic azetidines have shown that resistance to this class of compounds is associated with mutations in the gene encoding PfcPheRS, confirming it as the target.[2]

Crucially, this compound and its analogs exhibit high selectivity for the parasite enzyme over the human ortholog.[2][4] This selectivity is attributed to structural differences in the active site and an auxiliary pocket of the enzyme between P. falciparum and humans.[2] The high selectivity index suggests a favorable therapeutic window with a reduced likelihood of host toxicity.

Conclusion

This compound represents a significant advancement in the field of antimalarial drug discovery. Its novel mechanism of action, targeting the essential parasite enzyme PfcPheRS, provides a new strategy to combat the growing threat of drug resistance. The potent, multi-stage activity and high selectivity of this compound class underscore its potential as a next-generation antimalarial therapeutic. Further clinical development of this compound is warranted to fully evaluate its efficacy and safety in humans.

References

- 1. mesamalaria.org [mesamalaria.org]

- 2. Structural basis of malaria parasite phenylalanine tRNA-synthetase inhibition by bicyclic azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural analyses of the malaria parasite aminoacyl‐tRNA synthetases provide new avenues for antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. researchgate.net [researchgate.net]

BRD5018: A Preclinical Data Package for a Novel Antimalarial Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for BRD5018, a novel bicyclic azetidine (B1206935) compound with potent antimalarial activity. The information presented herein summarizes key findings from in vitro and in vivo studies, outlining the mechanism of action, pharmacokinetic profile, efficacy, and safety of this promising drug candidate.

Core Data Summary

In Vitro and In Vivo Efficacy

This compound demonstrates potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Its efficacy has been established in both in vitro and in vivo models.

| Parameter | Species/Model | Value | Source |

| In Vivo Efficacy (ED90) | SCID mouse model (P. falciparum) | 3-10 mg/kg (single oral dose) | [1] |

| Parasitemia Reduction | SCID mouse model (P. falciparum) | >99.8% at ≥30 mg/kg (Day 7, single oral dose) | [1] |

Pharmacokinetics

Pharmacokinetic studies have been conducted in multiple preclinical species to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

| Parameter | Mouse | Rat | Dog | Human (Projected) | Source |

| Oral Bioavailability (F) | 46% | 19% | 75% | 77% | [1] |

| Gastrointestinal Availability (Fa x Fg) | ~58% | ~25% | ~75% | 85% | [1] |

| Log D (pH 7.4) | - | - | - | 3.2 | [1] |

| Liver Microsomal Stability | Excellent | Excellent | Excellent | Excellent | [1] |

| Hepatocyte Stability | Excellent | Excellent | Excellent | Excellent | [1] |

Safety and Toxicology

Non-GLP (Good Laboratory Practice) safety studies have been conducted to assess the toxicological profile of this compound.

| Study Type | Species | Key Findings | Source |

| Single Dose Toxicity | ICR Mice (oral) | Well-tolerated at 100 mg/kg. Mortality at 300 and 600 mg/kg was associated with gastric ulceration and hepatocellular fatty degeneration. | [1] |

| Dose Range Finding | Rodents and Dogs | Primary toxicity related to monitorable and reversible gastrointestinal (GI) events, likely due to local irritation. No serious systemic toxicity was identified. | [1][2] |

| Cardiovascular Safety | Telemetered Male Beagle Dogs (oral) | No significant cardiovascular findings at plasma concentrations up to 2.7 µg/ml. Emesis occurred at 100 and 450 mg/kg. | [1] |

Mechanism of Action

This compound exerts its antimalarial effect through a novel mechanism of action: the inhibition of the Plasmodium falciparum cytosolic phenylalanyl tRNA synthetase (PfcPheRS).[1] This enzyme is crucial for parasite protein synthesis. This compound exhibits good selectivity for the parasite enzyme over its human ortholog, which is a key attribute for a favorable safety profile.[1] The development of drugs with new mechanisms of action is critical to combat the growing threat of antimalarial drug resistance.[2]

Caption: Mechanism of action of this compound in Plasmodium falciparum.

Experimental Protocols

In Vivo Efficacy Study

-

Model: SCID (Severe Combined Immunodeficient) mice were used to allow for the engraftment of human red blood cells and subsequent infection with P. falciparum.

-

Dosing: A single oral dose of this compound was administered to the infected mice at concentrations of 3, 10, 30, 60, and 120 mg/kg.[1]

-

Endpoint: Parasitemia levels were monitored, and the efficacy was determined by the reduction in parasite load. The ED90 (the dose required to achieve 90% efficacy) was estimated.[1]

Caption: Workflow for the in vivo efficacy assessment of this compound.

Cardiovascular Safety Study

-

Model: Telemetered male beagle dogs were used to allow for continuous monitoring of cardiovascular parameters.

-

Dosing: this compound was administered once daily in a dose-escalating manner, with doses of 0, 30, 100, and 450 mg/kg.[1]

-

Endpoints: The effects on the cardiovascular system were assessed, including monitoring for any significant changes in heart rate, blood pressure, and electrocardiogram (ECG) readings. Plasma concentrations of this compound were also measured.[1]

Caption: Experimental workflow for the cardiovascular safety study of this compound.

Conclusion

The preclinical data for this compound indicate a promising profile for a novel antimalarial agent. Its unique mechanism of action, potent in vivo efficacy, and favorable pharmacokinetic and safety profiles support its continued development.[1][2] The primary observed toxicity is related to reversible gastrointestinal effects, with no major systemic toxicities identified in the preclinical species tested.[1] These findings suggest that this compound has the potential to be a valuable new tool in the global effort to combat malaria, particularly in the face of emerging drug resistance.[2]

References

Methodological & Application

Application Notes and Protocols for the Crystallization-Based Synthesis of BRD5018

Audience: Researchers, scientists, and drug development professionals.

Introduction

BRD5018 is a potent antimalarial agent that acts as an inhibitor of the Plasmodium cytosolic phenylalanine tRNA synthetase (cPheRS).[1] Its complex bicyclic azetidine (B1206935) scaffold presents a significant synthetic challenge.[2][3][[“]][5] This document outlines a robust and scalable, entirely crystallization-based synthetic route to this compound, which circumvents the need for chromatographic purification steps.[2][3][[“]][5] This method significantly improves the overall yield, reduces cost and waste generation, and enhances throughput and quality control, making it suitable for the large-scale production required for clinical development.[2][3][[“]][5]

Key Features of the Crystallization-Based Route

-

Chromatography-Free Process: The synthesis relies on the crystallization of intermediates for purification, eliminating the need for column chromatography.[2][3][[“]][5]

-

High Overall Yield: This route achieves a remarkable 64-fold increase in overall yield (3.20%) compared to the initial discovery route (0.05%).[3]

-

Scalability and Efficiency: The replacement of 15 chromatography steps with 14 crystallization or precipitation steps leads to a greater than 100-fold reduction in projected solvent use and waste.[3]

-

Stereochemical Control: The synthesis establishes five stereogenic centers with high control through a sequence of diastereoselective reactions and resolutions.[2][3][5]

Overall Synthesis Scheme

The synthesis of this compound is a multi-step process that can be broadly divided into the construction of the azetidine core and the subsequent formation of the diazocane ring. The workflow is designed to produce crystalline intermediates at key stages, ensuring high purity of the final product.

Caption: Overall workflow for the crystallization-based synthesis of this compound.

Quantitative Data Summary

| Parameter | Discovery Route | Crystallization-Based Route | Reference |

| Overall Yield | 0.05% | 3.20% | [3] |

| Number of Steps | 21 | 22 | [1][6] |

| Chromatography Steps | 15 | 0 | [3] |

| Crystallization Steps | - | 14 | [1][3] |

| Solvent Use/Waste | High | >100-fold reduction | [3] |

Experimental Protocols

The following protocols are adapted from the published crystallization-based synthetic route.[2][3]

Synthesis of the Diaryl Acetylene (B1199291) Moiety via Sonogashira Coupling

This initial step installs the diaryl acetylene moiety early in the synthesis to avoid low-yielding late-stage reactions.[3][5]

-

Reaction: Sonogashira coupling of methyl 4-bromocinnamate with phenylacetylene.

-

Catalyst System: 0.1 mol % of (PhCN)₂PdCl₂ and 0.2 mol % [(tBu)₃PH]BF₄.[3]

-

Procedure Summary: The coupling reaction is performed under optimized catalytic conditions. Upon completion, the product (23) is precipitated as a crystalline solid by the addition of water to the reaction mixture, achieving a 94% yield.[3] The resulting ester is then reduced to the crystalline alcohol (24) using diisobutylaluminium hydride (DIBALH).[3]

Stereoselective Installation of Azetidine Precursors

A three-step sequence is employed to establish the three contiguous stereogenic centers of the azetidine ring.[1][2][5]

-

Step 2a: Diastereoselective Glycine Ester Claisen Rearrangement:

-

Step 2b: Diastereomeric Salt Resolution:

-

The carboxylate product from the Claisen rearrangement is resolved to separate diastereomers.

-

-

Step 2c: Diastereoselective Iodolactonization:

Azetidine Ring Formation

The all-cis trisubstituted azetidine scaffold is constructed through a tandem cyclization process.[2][5]

-

Procedure Summary: A 2-amino-1,4-diol template, derived from the iodolactone, undergoes a tandem aziridine (B145994) ring-opening/azetidine ring-closure to form the desired azetidine ring with the correct stereochemistry and functional groups for subsequent steps.[2][3][5]

Diazocane Ring Formation and Final Synthesis of this compound

The eight-membered diazocane ring is formed using a tandem Staudinger-aza-Wittig reaction.[2][5]

-

Key Intermediate: An azetidine-ribose acetonide template is formed by reductive amination of the azetidine with D-Ribose-2,3-acetonide.[2][3][5]

-

Reaction Sequence: The ribose portion undergoes periodate (B1199274) cleavage, followed by a Staudinger-aza-Wittig sequence to form the diazocane ring.[3]

-

Final Deprotection and Crystallization:

-

The phthalimide (B116566) protecting group is removed with methylamine (B109427) in 1,2-dimethoxyethane, yielding a crystalline primary amine.[2]

-

A reductive amination with aqueous formaldehyde (B43269) and NaBH(OAc)₃ in MeOH is performed.[2]

-

The final deprotection of the acetonide is carried out in aqueous HCl.[2]

-

This compound is obtained as a white crystalline solid after crystallization from 2-propanol or a slow evaporation from an acetone/water solution.[2]

-

Signaling Pathway and Mechanism of Action

While the synthesis itself does not involve a signaling pathway, the target of this compound is a key enzyme in Plasmodium falciparum. The diagram below illustrates the mechanism of action.

Caption: Mechanism of action of this compound as a competitive inhibitor of cPheRS.

The crystallization-based synthesis of this compound represents a significant advancement in process chemistry, enabling the efficient and scalable production of this promising antimalarial candidate. By eliminating the need for chromatography and focusing on the isolation of crystalline intermediates, this route provides a cost-effective and environmentally friendly method for manufacturing this compound for further research and clinical trials.

References

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. consensus.app [consensus.app]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the In Vitro Use of BRD5018 in Plasmodium falciparum Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD5018 is a novel antimalarial compound that shows significant promise for the treatment and prevention of malaria. It functions by inhibiting the parasite's phenylalanyl-tRNA synthetase (PheRS), an enzyme crucial for protein synthesis. This unique mechanism of action makes it a valuable candidate for overcoming existing drug-resistance issues. This compound demonstrates activity against multiple life-cycle stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, including the asexual blood stages, transmission-stage gametocytes, and liver stages.

These application notes provide detailed protocols for the in vitro evaluation of this compound against various stages of P. falciparum cultures, enabling researchers to assess its potency and further investigate its mechanism of action.

Data Presentation: In Vitro Activity of a Phenylalanyl-tRNA Synthetase Inhibitor

The following table summarizes the in vitro inhibitory activity of a bicyclic azetidine (B1206935) compound, BRD7929, which shares a similar core structure and the same molecular target as this compound. This data can be used as a reference for designing experiments with this compound.

| Parameter | P. falciparum Strain | IC50 (nM) * | Assay Type |

| Asexual Blood Stage Activity | 3D7 (drug-sensitive) | 10 ± 2 | SYBR Green I |

| Dd2 (drug-resistant) | 15 ± 3 | SYBR Green I | |

| Gametocyte Activity (Stage V) | NF54 | ~50 | Luciferase-based viability assay |

| Liver Stage Activity | NF54 | ~20 | Inhibition of liver-stage development assay (ILSDA) |

Note: IC50 values are presented as mean ± standard deviation from at least three independent experiments. Data for BRD7929 is used as a proxy for this compound due to the lack of publicly available specific data for this compound and their shared target and chemical class.[[“]][2][3]

Experimental Protocols

In Vitro Culture of Asexual Blood Stages of Plasmodium falciparum

Objective: To maintain a continuous culture of the asexual erythrocytic stages of P. falciparum for use in drug susceptibility assays.

Materials:

-

P. falciparum strains (e.g., 3D7, Dd2)

-

Human erythrocytes (O+), washed

-

Complete Culture Medium (CCM): RPMI-1640 supplemented with 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL hypoxanthine, 20 µg/mL gentamicin, and 0.5% Albumax II.

-

Gas mixture (5% CO₂, 5% O₂, 90% N₂)

-

Incubator at 37°C

-

Sterile culture flasks (T25 or T75)

-

Centrifuge

Procedure:

-

Prepare CCM and warm to 37°C.

-

Wash human erythrocytes three times with incomplete RPMI-1640.

-

Thaw a cryopreserved vial of P. falciparum-infected erythrocytes and culture with fresh erythrocytes in CCM at a 2-5% hematocrit.

-

Place the culture flask in a modular incubation chamber, flush with the gas mixture for 3-5 minutes, and seal.

-

Incubate at 37°C.

-

Monitor parasite growth daily by preparing thin blood smears and staining with Giemsa.

-

Maintain the culture by changing the medium daily and splitting the culture with fresh erythrocytes when the parasitemia reaches 5-8%.

In Vitro Drug Susceptibility Testing using SYBR Green I-based Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against the asexual blood stages of P. falciparum.[4][5][6]

Materials:

-

Synchronized ring-stage P. falciparum culture (0.5% parasitemia, 2% hematocrit)

-

This compound stock solution (in DMSO)

-

Complete Culture Medium (CCM)

-

96-well black, clear-bottom microplates

-

SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, with 1X SYBR Green I dye)

-

Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

Procedure:

-

Prepare serial dilutions of this compound in CCM in a 96-well plate. Include drug-free wells (negative control) and wells with a known antimalarial (positive control).

-

Add 180 µL of the synchronized parasite culture to each well containing 20 µL of the drug dilution.

-

Incubate the plate in a modular chamber with the gas mixture at 37°C for 72 hours.

-

After incubation, add 100 µL of SYBR Green I lysis buffer to each well.

-

Incubate the plate in the dark at room temperature for 1 hour.

-

Measure the fluorescence using a plate reader.

-

Calculate the percent inhibition of parasite growth for each drug concentration relative to the drug-free control.

-

Determine the IC50 value by plotting the percent inhibition versus the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Gametocyte Viability Assay

Objective: To assess the activity of this compound against mature (Stage V) P. falciparum gametocytes.[7][8]

Materials:

-

Mature P. falciparum gametocyte culture (e.g., NF54 strain)

-

This compound stock solution

-

Gametocyte culture medium

-

96-well plates

-

Luciferase-based viability reagent (e.g., Promega CellTiter-Glo®)

-

Luminometer

Procedure:

-

Induce gametocytogenesis in a P. falciparum culture and maintain for 12-14 days to obtain mature Stage V gametocytes.

-

Purify mature gametocytes.

-

Plate the gametocytes in a 96-well plate.

-

Add serial dilutions of this compound to the wells.

-

Incubate for 48-72 hours under appropriate conditions.

-

Add the luciferase-based viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Calculate the percent inhibition of gametocyte viability and determine the IC50 value.

In Vitro Liver Stage Inhibition Assay

Objective: To evaluate the effect of this compound on the development of P. falciparum liver stages.[9][10]

Materials:

-

Cryopreserved primary human hepatocytes

-

P. falciparum sporozoites

-

This compound stock solution

-

Hepatocyte culture medium

-

Collagen-coated 96-well plates

-

Antibodies for immunofluorescence staining (e.g., anti-CSP, anti-HSP70)

-

Fluorescence microscope

Procedure:

-

Seed primary human hepatocytes in collagen-coated 96-well plates.

-

After cell adherence, infect the hepatocytes with P. falciparum sporozoites.

-

Add serial dilutions of this compound to the wells.

-

Incubate the plates for 3-5 days to allow for liver-stage parasite development (schizonts).

-

Fix and permeabilize the cells.

-

Perform immunofluorescence staining using primary antibodies against parasite proteins and fluorescently labeled secondary antibodies.

-

Image the plates using a high-content fluorescence microscope.

-

Quantify the number and size of liver-stage schizonts in treated versus untreated wells to determine the inhibitory effect of this compound.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in Plasmodium falciparum.

Experimental Workflow Diagram

References

- 1. consensus.app [consensus.app]

- 2. Inhibition of Plasmodium falciparum phenylalanine tRNA synthetase provides opportunity for antimalarial drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. iddo.org [iddo.org]

- 5. Comprehensive study of proteasome inhibitors against Plasmodium falciparum laboratory strains and field isolates from Gabon - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Frontiers | Streamlined and Robust Stage-Specific Profiling of Gametocytocidal Compounds Against Plasmodium falciparum [frontiersin.org]

- 9. Towards an optimized inhibition of liver stage development assay (ILSDA) for Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assessing drug efficacy against Plasmodium falciparum liver stages in vivo - PMC [pmc.ncbi.nlm.nih.gov]

BRD5018 Dose-Response Assays in Plasmodium falciparum: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD5018 is a novel antimalarial compound belonging to the bicyclic azetidine (B1206935) class, which demonstrates a promising mechanism of action by targeting the cytosolic phenylalanyl-tRNA synthetase (cFRA) of Plasmodium falciparum. This enzyme is crucial for parasite protein synthesis, and its inhibition leads to parasite death. A key feature of this compound and its analogs is their activity against multiple stages of the parasite's life cycle, including the asexual blood stages, the liver stage, and the transmission stages (gametocytes), making it a promising candidate for both treatment and prevention of malaria.

These application notes provide a comprehensive overview of the dose-response assays for evaluating the in vitro efficacy of this compound against P. falciparum. The included protocols are based on the widely used SYBR Green I fluorescence-based assay, a reliable and high-throughput method for determining the 50% inhibitory concentration (IC50) of antimalarial compounds.

Data Presentation

Table 1: In Vitro Activity of BRD3914 against Asexual Blood Stage P. falciparum

| Compound | P. falciparum Strain | IC50 (nM) | Assay Method |

| BRD3914 | Dd2 (drug-resistant) | 15 | Not specified |

Note: The Dd2 strain is known for its resistance to multiple antimalarial drugs.[2][3][4]

Table 2: In Vitro Cytotoxicity of BRD3914 against Human Cell Lines

| Cell Line | CC50 (µM) |

| A549 | 38 |

| HEK293 | >50 |

| HepG2 | >50 |

CC50: 50% cytotoxic concentration.[2][3]

Signaling Pathway and Experimental Workflow

Mechanism of Action of this compound

This compound exerts its antimalarial effect by inhibiting the P. falciparum cytosolic phenylalanyl-tRNA synthetase (PfcPheRS). This enzyme is responsible for attaching the amino acid phenylalanine to its corresponding transfer RNA (tRNA), a critical step in protein synthesis. By blocking this process, this compound effectively halts the production of essential proteins, leading to parasite death.

Caption: Inhibition of P. falciparum protein synthesis by this compound.

Experimental Workflow for Dose-Response Assay

The following diagram outlines the general workflow for determining the dose-response of this compound against P. falciparum using the SYBR Green I-based assay.

Caption: Workflow for SYBR Green I-based dose-response assay.

Experimental Protocols

Protocol 1: In Vitro Dose-Response Assay for this compound against Asexual P. falciparum using SYBR Green I

This protocol is adapted from standard procedures for antimalarial drug susceptibility testing.

1. Materials and Reagents:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

P. falciparum culture (e.g., 3D7, Dd2, W2, K1 strains) synchronized to the ring stage

-

Complete parasite culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and 10% human serum or 0.5% Albumax II)

-

Human red blood cells (RBCs), type O+

-

Sterile, 96-well flat-bottom microplates

-

Lysis buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5

-

SYBR Green I nucleic acid gel stain (10,000x concentrate in DMSO)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

2. Preparation of Drug Plates:

-

Prepare a series of 2-fold serial dilutions of this compound in complete culture medium in a separate 96-well plate. The final concentrations should typically range from low nanomolar to micromolar.

-

Include a drug-free control (medium with the same concentration of DMSO as the highest drug concentration) and a background control (uninfected RBCs in medium).

-

Transfer 100 µL of each drug dilution to the corresponding wells of the assay plate.

3. Parasite Culture Preparation and Inoculation:

-

Synchronize the P. falciparum culture to the ring stage using standard methods (e.g., 5% D-sorbitol treatment).

-

Adjust the parasitemia to 0.5% in a 2% hematocrit suspension with complete culture medium and uninfected RBCs.

-

Add 100 µL of the parasite suspension to each well of the pre-dosed assay plate, resulting in a final volume of 200 µL per well.

4. Incubation:

-

Incubate the plates in a humidified, modular incubation chamber gassed with 5% CO2, 5% O2, and 90% N2 at 37°C for 72 hours.

5. Lysis and Staining:

-

After the 72-hour incubation, prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5,000 in the lysis buffer (e.g., 2 µL of 10,000x stock in 10 mL of lysis buffer). Protect the solution from light.

-

Carefully remove 100 µL of the supernatant from each well of the assay plate.

-

Add 100 µL of the SYBR Green I lysis buffer to each well.

-

Mix gently by pipetting up and down.

-

Incubate the plates in the dark at room temperature for 1-2 hours.

6. Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

7. Data Analysis:

-

Subtract the background fluorescence (wells with uninfected RBCs) from all experimental wells.

-

Express the fluorescence readings as a percentage of the drug-free control.

-

Plot the percentage of parasite growth inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Protocol 2: Assay for Liver Stage Activity of this compound (Conceptual)

Assessing the activity of compounds against the liver stages of P. falciparum typically involves in vitro models using primary human hepatocytes or hepatoma cell lines (e.g., HepG2) and sporozoites.

1. General Principle:

-

Hepatocytes are seeded in a multi-well plate and infected with P. falciparum sporozoites.

-

The infected cells are then treated with various concentrations of this compound.

-

After an incubation period of 3-6 days to allow for the development of liver-stage schizonts, the parasite load is quantified.

2. Quantification Methods:

-

Immunofluorescence microscopy: Staining for parasite-specific proteins (e.g., HSP70, MSP1) and automated image analysis to count the number and size of schizonts.

-

Luciferase-based assays: Using transgenic parasites expressing luciferase, where the luminescence signal is proportional to the parasite biomass.

-

RT-qPCR: Quantifying parasite-specific RNA transcripts (e.g., 18S rRNA) relative to a host cell housekeeping gene.

3. Data Analysis:

-

Similar to the blood-stage assay, dose-response curves are generated by plotting the percentage of inhibition of schizont development against the log of the this compound concentration to determine the IC50.

Protocol 3: Assay for Transmission-Blocking (Gametocytocidal) Activity of this compound (Conceptual)

Evaluating the effect of this compound on the transmission stages involves assays that measure the viability of mature gametocytes.

1. General Principle:

-

P. falciparum gametocytes are cultured to maturity (Stage V).

-

Mature gametocytes are exposed to a range of this compound concentrations for 48-72 hours.

-

Gametocyte viability is assessed.

2. Viability Assessment Methods:

-

ATP-based luminescence assays: The amount of ATP is proportional to the number of viable gametocytes.

-

Flow cytometry: Using fluorescent viability dyes to differentiate between live and dead gametocytes.

-

Standard Membrane Feeding Assay (SMFA): This is the gold standard for assessing transmission-blocking activity. Gametocytes treated with the compound are fed to mosquitoes through a membrane feeding apparatus. The number of oocysts that develop in the mosquito midgut is then counted to determine the transmission-blocking effect.

3. Data Analysis:

-

For in vitro viability assays, IC50 values are determined from dose-response curves. For the SMFA, the reduction in oocyst intensity and prevalence in treated versus control groups is calculated.

Conclusion

This compound represents a promising new class of antimalarial compounds with a novel mechanism of action and multi-stage activity. The protocols outlined in these application notes provide a framework for the systematic evaluation of the dose-response relationship of this compound and other bicyclic azetidines against P. falciparum. The SYBR Green I-based assay is a robust and scalable method for determining the in vitro potency against asexual blood stages. While more complex, assays for liver and transmission stage activity are crucial for fully characterizing the potential of these compounds to contribute to malaria control and eradication efforts. Further research to generate and publish specific dose-response data for this compound against a comprehensive panel of drug-sensitive and resistant P. falciparum strains is highly encouraged.

References

- 1. mesamalaria.org [mesamalaria.org]

- 2. mesa.gestortectic.com [mesa.gestortectic.com]

- 3. Genetic complexity alters drug susceptibility of asexual and gametocyte stages of Plasmodium falciparum to antimalarial candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. malaria | Three Major Infectious Diseases and Neglected Tropical Diseases (NTDs) | Japan Pharmaceutical Manufacturers Association(JPMA) [jpma.or.jp]

Application Notes and Protocols for BRD5018-Based Click Chemistry Probes in Parasitology

For Researchers, Scientists, and Drug Development Professionals

These application notes describe the hypothetical use of a BRD5018-derived click chemistry probe for studying its mechanism of action and target engagement in Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This compound is a potent antimalarial compound that inhibits the parasite's cytosolic phenylalanyl-tRNA synthetase (cFRS), an essential enzyme for protein synthesis.[1][2] The protocols provided are based on established click chemistry and activity-based protein profiling (ABPP) methodologies in parasitology.

Introduction to this compound and Click Chemistry in Parasitology

This compound is a bicyclic azetidine (B1206935) compound with demonstrated efficacy against multiple life stages of Plasmodium parasites, making it a promising candidate for malaria treatment and prevention.[1] Its validated target, cFRS, is crucial for the parasite's survival.[1][2] To further elucidate the molecular interactions of this compound and validate its on-target activity within the complex cellular environment of the parasite, a chemical probe strategy employing click chemistry is highly valuable.

Click chemistry allows for the specific and efficient covalent ligation of two molecules, typically an azide (B81097) and an alkyne, in a biological sample. By designing a this compound analog containing a bioorthogonal handle (e.g., an alkyne group), researchers can visualize, identify, and quantify its interaction with parasitic proteins. This approach can confirm direct target engagement with cFRS and identify potential off-target interactions.

Hypothetical this compound-Alkyne Probe

For the purposes of these application notes, we will refer to a hypothetical alkyne-modified version of this compound as This compound-alkyne . The design of this probe would involve strategically placing an alkyne group on the this compound scaffold at a position that does not interfere with its binding to cFRS. Structural data on the binding of similar bicyclic azetidines to P. vivax cFRS can guide this design.[1]

Applications in Parasitology Research

Target Engagement and Visualization

A primary application of this compound-alkyne is to visualize its engagement with cFRS within intact P. falciparum parasites. This is achieved by treating live parasites with the probe, followed by lysis, click reaction with an azide-functionalized reporter tag (e.g., a fluorophore like Alexa Fluor 488 azide), and subsequent visualization by fluorescence microscopy or in-gel fluorescence scanning.

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP can be used to assess the specificity of this compound and to screen for other compounds that bind to the same target. In this assay, parasite lysates are pre-incubated with the parent compound (this compound) before the addition of the this compound-alkyne probe. A reduction in the signal from the probe indicates that the parent compound is competing for the same binding site.

Identification of Binding Proteins

By using an azide-functionalized biotin (B1667282) tag in the click reaction, the this compound-alkyne-protein complex can be enriched from parasite lysates using streptavidin beads. The enriched proteins can then be identified and quantified by mass spectrometry, confirming cFRS as the primary target and revealing any potential off-target binders.

Quantitative Data Summary

As the use of a this compound click chemistry probe is hypothetical, no experimental quantitative data exists. The following table illustrates how such data could be presented.

| Parameter | Value | Method |

| This compound IC50 | [Hypothetical Value, e.g., 10 nM] | P. falciparum growth inhibition assay |

| This compound-alkyne IC50 | [Hypothetical Value, e.g., 50 nM] | P. falciparum growth inhibition assay |

| cFRS Target Occupancy | [Hypothetical Value, e.g., >80% at 10x IC50] | Competitive ABPP with fluorescent readout |

| Binding Affinity (KD) | [Hypothetical Value, e.g., 25 nM] | Isothermal Titration Calorimetry (ITC) |

Experimental Protocols

Protocol 1: In Situ Target Engagement of this compound-alkyne in P. falciparum

Objective: To visualize the binding of this compound-alkyne to its target proteins in cultured P. falciparum.

Materials:

-